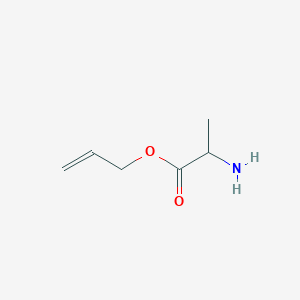

Alanine, 2-propenyl ester (9CI)

Description

BenchChem offers high-quality Alanine, 2-propenyl ester (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alanine, 2-propenyl ester (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl 2-aminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNLJIGRKBHXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure, Properties, and Applications of Alanine, 2-Propenyl Ester (9CI) in Advanced Peptide Synthesis

Executive Summary

In the rapidly evolving landscape of synthetic biology and peptide therapeutics, the demand for highly specific, orthogonal protecting groups is paramount. Alanine, 2-propenyl ester (9CI) —commonly referred to as L-alanine allyl ester or allyl alaninate—serves as a critical building block in the synthesis of complex macrocycles, cyclic peptides, and heavily modified peptidomimetics.

This whitepaper provides an in-depth technical analysis of the chemical properties, structural dynamics, and field-proven methodologies associated with Alanine, 2-propenyl ester. By examining the causality behind its orthogonal reactivity, this guide establishes self-validating protocols for its integration into solid-phase peptide synthesis (SPPS) and advanced drug development pipelines.

Chemical Structure and Physicochemical Properties

Alanine, 2-propenyl ester (CAS: 44812-81-9 for the free base; CAS: 113371-34-9 for the 9CI unspecified isomer) is the allyl ester derivative of the amino acid L-alanine. Structurally, it consists of a primary amine, a chiral alpha-carbon with a methyl side chain, and a carboxylate group esterified with an allyl moiety ( −CH2−CH=CH2 ).

Because the free base form of α -amino esters is highly susceptible to intermolecular nucleophilic attack—leading to the formation of diketopiperazines—this compound is predominantly synthesized, stored, and utilized as a stable p -toluenesulfonate (tosylate) salt (CAS: 20845-17-4) [1].

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | Prop-2-enyl (2S)-2-aminopropanoate |

| CAS Registry Numbers | 44812-81-9 (Free Base) / 20845-17-4 (Tosylate Salt) |

| Molecular Formula | C6H11NO2 (Free Base) |

| Molecular Weight | 129.16 g/mol (Free Base) / 301.36 g/mol (Tosylate Salt) |

| Density | 1.0±0.1 g/cm3 [2] |

| Boiling Point | 162.8±15.0∘C at 760 mmHg [2] |

| Solubility Profile | Highly soluble in DMF, DCM, NMP, and Methanol |

Mechanistic Insights: The Power of Orthogonality

The strategic value of the allyl ester lies in its absolute orthogonality to standard peptide protecting groups such as Fmoc (base-labile) and Boc/tBu (acid-labile). The allyl group remains completely inert to the repetitive 20% piperidine treatments used during Fmoc SPPS, as well as to the trifluoroacetic acid (TFA) cocktails used for global deprotection [3].

Cleavage of the allyl ester is exclusively achieved via a Tsuji-Trost reaction using a Palladium(0) catalyst.

Fig 1. Orthogonal deprotection strategy highlighting the selective cleavage of allyl esters.

The Tsuji-Trost Causality

When Pd(PPh3)4 is introduced, the electron-rich Pd(0) undergoes oxidative addition into the allylic C-O bond, forming an electrophilic π -allyl palladium intermediate. To drive the reaction to completion and prevent the intermediate from re-allylating the peptide, a nucleophilic scavenger (such as morpholine or phenylsilane) is required to capture the allyl cation, thereby liberating the free carboxylic acid [4].

Fig 2. Mechanism of Tsuji-Trost deprotection of allyl esters via pi-allyl palladium intermediates.

Field-Proven Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating systems . The following methodologies incorporate built-in checkpoints to ensure chemical integrity.

Protocol 1: Synthesis of L-Alanine Allyl Ester p-Toluenesulfonate

Causality: Synthesizing the tosylate salt prevents the free amine from attacking the ester carbonyl of a neighboring molecule, eliminating diketopiperazine impurities.

-

Reaction Setup: Suspend 100 mmol of L-alanine and 110 mmol of p -toluenesulfonic acid monohydrate ( TsOH⋅H2O ) in 150 mL of anhydrous toluene.

-

Esterification: Add 500 mmol of allyl alcohol. Equip the round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Azeotropic Distillation: Heat the mixture to reflux. Self-Validation Checkpoint: The reaction is strictly monitored by the volume of water collected in the Dean-Stark trap. Reflux is maintained until water evolution completely ceases (typically 12-16 hours), confirming quantitative esterification.

-

Precipitation: Cool the reaction mixture to room temperature. Add 300 mL of cold diethyl ether dropwise under vigorous stirring to precipitate the product.

-

Isolation: Filter the white crystalline solid, wash extensively with cold diethyl ether to remove unreacted allyl alcohol, and dry under high vacuum.

Protocol 2: On-Resin Palladium-Catalyzed Allyl Deprotection

Causality: Performing this cleavage on a solid support requires strict exclusion of oxygen to prevent the oxidation of Pd(0) to inactive Pd(II). Furthermore, residual palladium must be actively chelated out of the resin to prevent downstream catalytic side-reactions.

-

Resin Swelling: Swell the peptide-bound resin (0.1 mmol scale) in anhydrous dichloromethane (DCM) for 30 minutes in a fritted syringe. Flush the system with Argon.

-

Catalyst Preparation: In a dry vial, dissolve 0.25 equivalents of Pd(PPh3)4 and 20 equivalents of morpholine in 3 mL of degassed anhydrous DCM. Note: The solution should be bright yellow. If it turns brown, the catalyst has oxidized and must be discarded.

-

Cleavage Reaction: Draw the catalyst solution into the syringe containing the resin. Protect from light (wrap in foil) and agitate gently for 2 hours at room temperature.

-

Palladium Scavenging (Critical Step): Drain the reaction mixture. To remove trapped palladium species, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF ( 3×5 mins). Self-Validation Checkpoint: The chelation of palladium will turn the wash solution transiently yellow/brown. Continue washing until the effluent is completely colorless.

-

Final Wash: Wash the resin with DMF ( 5× ) and DCM ( 5× ) before proceeding to the next synthetic step (e.g., on-resin cyclization).

Advanced Applications in Drug Development

The integration of Alanine, 2-propenyl ester into automated synthesis pipelines has unlocked several advanced therapeutic architectures:

-

Head-to-Tail Macrocyclization: By utilizing an allyl ester at the C-terminus and an Alloc (allyloxycarbonyl) group at the N-terminus, both ends of a linear peptide can be simultaneously unmasked via Pd(0) catalysis. This allows for immediate on-resin intramolecular amidation, generating highly constrained, proteolytically stable macrocycles.

-

Lanthionine Bridge Formation: In the development of stabilized oxytocin analogues and lantibiotics, allyl-protected building blocks are used to selectively expose specific carboxylates. These are subsequently cross-linked with appropriately deprotected thiol or amine side-chains to form stable thioether or lactam bridges, significantly enhancing plasma half-life [3].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13968860, (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate" PubChem. Available at:[Link]

-

Muttenthaler, M., et al. "Modulating Oxytocin Activity and Plasma Stability by Disulfide Bond Engineering." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

-

Danishefsky, S. J., et al. "Building Complex Glycopeptides: Development of a Cysteine-Free Native Chemical Ligation Protocol." Angewandte Chemie International Edition. Available at:[Link]

Comprehensive NMR Characterization of Alanine 2-Propenyl Ester: Spectral Analysis and Methodologies

Executive Summary

Alanine, 2-propenyl ester (commonly referred to as allyl alaninate; CAS: 44812-81-9) is a highly versatile amino acid derivative utilized extensively in organic synthesis, solid-phase peptide synthesis (SPPS), and the development of conformationally constrained macrocycles. The strategic incorporation of the allyl ester provides an orthogonal protecting group strategy, allowing for selective C-terminal deprotection without disrupting base-labile (Fmoc) or acid-labile (Boc) N-terminal protecting groups.

This technical guide provides an authoritative breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for alanine 2-propenyl ester, detailing the causality behind signal multiplicity, and outlining a self-validating experimental protocol for spectral acquisition and reaction monitoring.

Structural Significance & Causality in Synthesis

In complex peptide and macrocycle synthesis, researchers frequently encounter the need for multidimensional orthogonal protection. The allyl ester of alanine serves this exact purpose. Unlike methyl or benzyl esters, the allyl ester is highly stable under both the strongly acidic conditions (e.g., trifluoroacetic acid) used for Boc removal and the basic conditions (e.g., piperidine) used for Fmoc removal 1.

The cleavage of the allyl ester is achieved via a Tsuji-Trost reaction using a Palladium(0) catalyst (such as Pd(PPh3)4) and a nucleophilic scavenger (like morpholine or phenylsilane). NMR spectroscopy is the primary analytical tool used to monitor this deprotection, as the disappearance of the unique allylic olefinic protons provides unambiguous proof of successful cleavage 2.

Palladium-catalyzed orthogonal deprotection pathway of the allyl ester monitored by NMR.

High-Resolution NMR Spectral Analysis

The structural elucidation of alanine 2-propenyl ester relies on identifying the aliphatic amino acid core alongside the unsaturated ester tail. The data presented below corresponds to the free base form of the compound dissolved in deuterated chloroform (CDCl 3 ) 3.

1 H NMR Data & Multiplicity Causality

The proton spectrum is defined by distinct coupling systems. The most complex is the allylic system ( −O−CH2−CH=CH2 ), which exhibits long-range and geminal coupling. The internal olefinic proton ( −CH= ) appears as a doublet of doublets of triplets (ddt) because it couples to the trans terminal proton ( J≈17.2 Hz), the cis terminal proton ( J≈10.4 Hz), and the adjacent methylene protons ( J≈5.6 Hz).

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 1.35 | Doublet (d) | 7.0 | 3H | α -CH 3 |

| 1.65 | Broad Singlet (br s) | - | 2H | -NH 2 (Amine) |

| 3.55 | Quartet (q) | 7.0 | 1H | α -CH |

| 4.62 | Doublet of Triplets (dt) | 5.6, 1.4 | 2H | -O-CH

2

|

| 5.25 | Doublet of Quartets (dq) | 10.4, 1.4 | 1H | =CH 2 (cis to internal CH) |

| 5.35 | Doublet of Quartets (dq) | 17.2, 1.4 | 1H | =CH 2 (trans to internal CH) |

| 5.92 | Multiplet (ddt) | 17.2, 10.4, 5.6 | 1H | -CH= (Internal Olefin) |

(Note: If analyzed as the hydrochloride or tosylate salt, the α -CH shifts downfield to ~4.0 ppm, and the amine protons shift to ~8.2 ppm due to protonation).

13 C NMR Data & Assignments

The carbon spectrum provides a clear map of the molecular skeleton. The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atoms, while the olefinic carbons appear in the characteristic sp 2 region.

Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment |

| 20.5 | Primary (CH 3 ) | α -CH 3 |

| 50.2 | Tertiary (CH) | α -CH |

| 65.4 | Secondary (CH 2 ) | -O-CH

2

|

| 118.5 | Secondary (CH 2 ) | =CH 2 (Terminal Olefin) |

| 132.0 | Tertiary (CH) | -CH= (Internal Olefin) |

| 175.8 | Quaternary (C) | C=O (Ester Carbonyl) |

Standardized Experimental Methodologies

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol outlines a self-validating system for NMR acquisition.

Sample Preparation & Acquisition Protocol

-

Sample Preparation: Weigh exactly 15.0 mg of alanine 2-propenyl ester into a clean glass vial. Dissolve the compound completely in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer the clear solution to a 5 mm high-quality NMR tube.

-

Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 . Tune and match the probe to optimize the radiofrequency energy transfer.

-

1 H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation between pulses.

-

13 C Acquisition: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Set NS to 512 or 1024, with a D1 of 2.0 seconds. The higher scan count is critical for resolving the quaternary carbonyl carbon at 175.8 ppm.

-

Data Processing & Referencing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform Fourier Transform (FT), followed by manual phase and baseline correction. Reference the residual CHCl 3 solvent peak to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) 4.

Step-by-step workflow for the NMR acquisition of Alanine, 2-propenyl ester.

Self-Validation & Quality Control

A protocol is only robust if it includes internal checks. To validate the purity of the synthesized or purchased allyl alaninate:

-

Integration Check: Set the integration of the internal olefinic multiplet ( δ 5.92) to exactly 1.00. The α -methyl doublet ( δ 1.35) must integrate to 3.00 ± 0.05. If the ratio is skewed, it indicates incomplete esterification, residual allyl alcohol (which would show a shift in the -O-CH 2

- signal to ~4.1 ppm), or product degradation.

-

Solvent Trap: Check the region around δ 2.17 ppm for acetone or δ 1.56 ppm for water, which are common contaminants that can obscure the amine broad singlet.

References

- Supporting Information for Angew. Chem. Int. Ed. Z18983. Wiley-VCH.

- Conformationally constrained, fully synthetic macrocyclic compounds.

- Backbone Amide Linker (BAL)

- Regioselective C–H Thioarylation of Electron-Rich Arenes by Iron(III) Triflimide Catalysis.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Alanine, 2-propenyl ester

Introduction

Alanine, 2-propenyl ester, also known as allyl alanine, is a significant molecule in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. Its structure, featuring a reactive allyl group and a chiral amino acid moiety, makes it a versatile building block. However, the very features that impart its synthetic utility also present challenges to its stability. This guide provides a comprehensive technical overview of the thermodynamic stability of Alanine, 2-propenyl ester, offering insights into its degradation pathways, methodologies for its assessment, and strategies for its stabilization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical and physical robustness of this compound.

The thermodynamic stability of a molecule like Alanine, 2-propenyl ester is not a single parameter but rather a composite of its resistance to various degradation forces, primarily chemical and thermal. Understanding these facets is critical for determining its shelf-life, appropriate storage conditions, and its compatibility with other substances in a formulation.

Core Concepts in Thermodynamic Stability

The thermodynamic stability of Alanine, 2-propenyl ester is governed by its Gibbs free energy of formation ( ΔGf∘ ), which represents the energy change when the compound is formed from its constituent elements in their standard states. A more negative ΔGf∘ indicates greater thermodynamic stability. However, in a practical context, we are often more concerned with the kinetic stability, which relates to the energy barriers of its degradation pathways.

The primary degradation pathways for Alanine, 2-propenyl ester are:

-

Hydrolysis: The cleavage of the ester bond by water, yielding alanine and allyl alcohol.

-

Thermal Decomposition: The breakdown of the molecule at elevated temperatures, which can involve multiple complex reactions.

This guide will delve into both of these critical areas.

Chemical Stability: The Susceptibility to Hydrolysis

The ester linkage in Alanine, 2-propenyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. The presence of the allyl group can influence the rate of this reaction compared to other alkyl esters.

Mechanisms of Ester Hydrolysis

Ester hydrolysis can proceed through several mechanisms, with the most common for allyl esters being acyl-oxygen cleavage.[1] In acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon.

The stability of the leaving group is a crucial factor in ester hydrolysis. The allyl group can stabilize a positive charge, which can be relevant in certain acidic hydrolysis mechanisms.[1]

Experimental Assessment of Hydrolytic Stability

A systematic approach to evaluating the hydrolytic stability of Alanine, 2-propenyl ester involves stress testing under various pH and temperature conditions, in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6][7][8][9][10][11]

Protocol for pH-Dependent Hydrolysis Study:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

-

Sample Preparation: Accurately weigh and dissolve Alanine, 2-propenyl ester in each buffer to a known concentration.

-

Incubation: Store the solutions at controlled temperatures (e.g., 40°C and 75% relative humidity for accelerated testing).[5]

-

Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

-

Analysis: Quantify the remaining Alanine, 2-propenyl ester and the formation of alanine using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Determine the rate of degradation at each pH and temperature. The data can be fitted to appropriate kinetic models (e.g., pseudo-first-order) to calculate the degradation rate constants and half-life.

The results of such a study can be summarized in a table to clearly present the pH-rate profile.

| pH | Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |

| 1.2 | 40 | [Experimental Value] | [Calculated Value] |

| 4.5 | 40 | [Experimental Value] | [Calculated Value] |

| 6.8 | 40 | [Experimental Value] | [Calculated Value] |

| 7.4 | 40 | [Experimental Value] | [Calculated Value] |

| 9.0 | 40 | [Experimental Value] | [Calculated Value] |

| Note: This table presents a template for experimental data. Actual values would be determined through the described protocol. |

The following diagram illustrates the workflow for assessing hydrolytic stability.

Workflow for Hydrolytic Stability Assessment.

Thermal Stability: Behavior at Elevated Temperatures

The thermal stability of Alanine, 2-propenyl ester is a critical parameter, especially for processes involving heating, such as drying or melt-processing in formulation development. The decomposition of amino acids and their esters at elevated temperatures can be complex, often involving decarboxylation and deamination.[12][13][14][15]

Mechanisms of Thermal Decomposition

For amino acid esters, thermal decomposition can be initiated by the cleavage of the ester bond or by reactions involving the amino and carboxyl groups. The presence of the allyl group may introduce additional decomposition pathways, such as polymerization or rearrangement reactions. Studies on the thermal decomposition of alanine itself show that it can undergo sublimation and decomposition, with the release of water and ammonia.[14][16] Similar pathways can be anticipated for its esters, with the added complexity of the ester group's reactivity.

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating the thermal stability of solid materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique can identify the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic events like melting and exothermic events like decomposition. For some amino acid derivatives, melting and decomposition can occur concurrently.[17][18]

Protocol for TGA/DSC Analysis:

-

Sample Preparation: Accurately weigh a small amount of Alanine, 2-propenyl ester (typically 2-10 mg) into a TGA or DSC pan.

-

Instrument Setup: Place the sample in the instrument and purge with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occurs (T5% and T10%). From the DSC curve, identify the melting point (Tm) and the enthalpy of fusion ( Δ Hfus), as well as any exothermic decomposition peaks.

The following table provides a template for summarizing the thermal analysis data.

| Parameter | Value |

| Melting Point (Tm) from DSC | [Experimental Value] °C |

| Enthalpy of Fusion ( Δ Hfus) from DSC | [Experimental Value] J/g |

| Onset of Decomposition (Tonset) from TGA | [Experimental Value] °C |

| Temperature at 5% Mass Loss (T5%) from TGA | [Experimental Value] °C |

| Temperature at 10% Mass Loss (T10%) from TGA | [Experimental Value] °C |

| Note: This table presents a template for experimental data. Actual values would be determined through the described protocol. |

The logical flow of thermal stability analysis is depicted in the following diagram.

Process for Determining Thermal Stability.

Computational Assessment of Thermodynamic Stability

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like Alanine, 2-propenyl ester. Quantum mechanical calculations can be employed to estimate key parameters such as the standard enthalpy of formation ( ΔHf∘ ) and the standard Gibbs free energy of formation ( ΔGf∘ ).[19][20][21][22]

Methodology for Computational Analysis:

-

Structure Optimization: The 3D structure of Alanine, 2-propenyl ester is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate electronic energies.

-

Thermodynamic Property Calculation: Using the calculated energies and thermal corrections, the enthalpy and Gibbs free energy of formation can be determined.

The following diagram outlines the workflow for computational stability assessment.

Computational Workflow for Thermodynamic Stability Prediction.

Strategies for Stabilization

Given the inherent reactivity of the ester and allyl functionalities, strategies to enhance the stability of Alanine, 2-propenyl ester are crucial for its practical application.

-

pH Control: Maintaining the pH of solutions containing Alanine, 2-propenyl ester in the weakly acidic to neutral range (pH 4-7) can minimize both acid- and base-catalyzed hydrolysis.

-

Low-Temperature Storage: Storing the compound at reduced temperatures (e.g., 2-8 °C) will significantly slow down the rates of both hydrolysis and thermal decomposition.

-

Exclusion of Moisture: Protecting the solid material and its formulations from atmospheric moisture is critical to prevent hydrolysis. This can be achieved through the use of desiccants and appropriate packaging.

-

Inert Atmosphere: For long-term storage or processing at elevated temperatures, an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that may be initiated at the allyl group.

Conclusion

The thermodynamic stability of Alanine, 2-propenyl ester is a multifaceted property that is critical to its successful application in research and development. The primary degradation pathways of hydrolysis and thermal decomposition can be systematically investigated through a combination of experimental techniques, including pH-rate profiling, TGA, and DSC. While specific thermodynamic data for this molecule is not widely published, computational methods offer a valuable approach for its prediction. By understanding the mechanisms of its degradation and implementing appropriate stabilization strategies, the integrity and shelf-life of Alanine, 2-propenyl ester can be effectively managed, ensuring its quality and performance in its intended applications.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

ResearchGate. Hydrolysis kinetics of allyl and benzyl esters from covalently captured.... [Link]

-

ICH. Quality Guidelines. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

Gheorghe, D., Neacsu, A., Contineanu, I., Teodorescu, F., & Tănăsescu, S. (2014). Thermochemical properties of L-alanine nitrate and L-alanine ethyl ester nitrate. Journal of Thermal Analysis and Calorimetry, 118(2), 729-737. [Link]

-

Ràfols, C., Rosés, M., & Bosch, E. (2009). Computational Study of the Acid Dissociation of Esters and Lactones. A Case Study of Diketene. The Journal of Organic Chemistry, 74(13), 4829-4835. [Link]

-

Liu, P., & Szostak, M. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Molecules, 23(10), 2669. [Link]

-

ResearchGate. Hydrolysis of allyl esters with different phenyl ring substituents.... [Link]

-

Ruscic, B. (2021). Allyl Enthalpy of Formation. Active Thermochemical Tables (ATcT). [Link]

-

Food And Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

-

Miranda, L. D., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 56(2), 148-153. [Link]

-

Erensoy, S., et al. (2022). Temperature dependence studies and microscopic protonation constants of L- alanine and β-alanine and their methyl esters in ACN-water mixtures. Ovidius University Annals of Chemistry, 33(1), 99-103. [Link]

-

Chuchani, G., et al. (2010). Mechanism of α-Amino Acids Decomposition in the Gas Phase. Experimental and Theoretical Study of the Elimination Kinetics of N-Benzyl Glycine Ethyl Ester. The Journal of Physical Chemistry A, 114(8), 2828-2835. [Link]

-

Cheméo. Chemical Properties of D-Alanine, N-neopentyloxycarbonyl-, isohexyl ester. [Link]

-

ResearchGate. Gibbs free energy changes (-∆G o ) as a function of amino acids for the inclusion complexes of modified β-CD-1and β-CD-2. [Link]

-

World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

-

Li, Y., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. Green Chemistry. [Link]

-

Silla, E., et al. (2003). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. The Journal of Organic Chemistry, 68(4), 1467-1474. [Link]

-

Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

-

Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

-

Lias, S. G., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Journal of the American Chemical Society, 139(12), 4464-4474. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Cheméo. L-Alanine, ethyl ester. [Link]

-

Reddit. (2020). What are the real-life implications of Thermodynamic Stability of Esters?. [Link]

-

ResearchGate. TGA and DSC curves of LASN and DASN. [Link]

-

NIST. L-Alanine, ethyl ester. [Link]

-

Gaylord, N. G., & Eirich, F. R. (1952). Allyl Polymerization. III. Kinetics of Polymerization of Allyl Esters. Journal of the American Chemical Society, 74(2), 337-339. [Link]

-

Gallo, E., & Bada, J. L. (2022). Experimental and Theoretical Constraints on Amino Acid Formation from PAHs in Asteroidal Settings. ACS Earth and Space Chemistry, 6(3), 636-646. [Link]

-

University of Greenwich. Thermal Studies of L, D and β-Alanine. [Link]

-

Jalali-Heravi, M., & Asadollahi-Baboli, M. (2008). Prediction of Standard Enthalpy of Formation by a QSPR Model. QSAR & Combinatorial Science, 27(11-12), 1395-1402. [Link]

-

Brandsma, L., et al. (2010). Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide. The Journal of Organic Chemistry, 75(23), 8303-8305. [Link]

-

Weiss, D., & Schindler, T. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. [Link]

-

Zschimmer & Schwarz. SYNTHETIC ESTERS: Engineered to Perform. [Link]

-

Wang, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 1-11. [Link]

-

Gheorghe, D., et al. (2014). Thermochemical properties of l-alanine nitrate and l-alanine ethyl ester nitrate. Journal of Thermal Analysis and Calorimetry, 118(2), 729-737. [Link]

-

van der Ploeg, J. C., et al. (2015). Poly(alanine): Structure and Stability of the d and l-Enantiomers. Biomacromolecules, 17(1), 137-147. [Link]

-

Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, 1(2), 221-277. [Link]

-

Wikipedia. Standard Gibbs free energy of formation. [Link]

-

Wired Chemist. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds. [Link]

-

Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(3), 140-143. [Link]

-

Quora. What is the application of Gibbs free energy in protein synthesis?. [Link]

Sources

- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 2. scribd.com [scribd.com]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Official web site : ICH [ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. fdaghana.gov.gh [fdaghana.gov.gh]

- 8. rsc.org [rsc.org]

- 9. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 10. edaegypt.gov.eg [edaegypt.gov.eg]

- 11. japsonline.com [japsonline.com]

- 12. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 13. d-nb.info [d-nb.info]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. gala.gre.ac.uk [gala.gre.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. chemeo.com [chemeo.com]

- 24. L-Alanine, ethyl ester [webbook.nist.gov]

Palladium-Catalyzed Cleavage of Alanine, 2-Propenyl Ester (9CI): Mechanistic Insights and Optimization in Peptide Synthesis

Introduction

Alanine, 2-propenyl ester (9CI)—commonly referred to as alanine allyl ester—serves as a highly versatile, orthogonally stable building block in complex peptide synthesis 1. The allyl ester protecting group is exceptionally robust under standard acidic (Boc-strategy) and basic (Fmoc-strategy) conditions. Its selective removal relies on transition-metal catalysis, predominantly utilizing the Palladium(0)-catalyzed Tsuji-Trost deallylation [[2]](). This technical guide provides a comprehensive mechanistic deconstruction of the allyl ester cleavage, translating fundamental organometallic principles into field-proven, self-validating experimental protocols.

Core Mechanism: The Tsuji-Trost Deallylation

The cleavage of the allyl ester from alanine is driven by a catalytic cycle involving a Palladium(0) species, typically introduced as tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) 3. The process is highly chemo-, regio-, and stereoselective 2.

Phase 1: Coordination and Oxidative Addition The active 14-electron Pd(0) species (formed via ligand dissociation) coordinates to the olefinic double bond of the 2-propenyl moiety. This is followed by a rate-determining oxidative addition, which cleaves the allylic C–O bond. This step generates a highly electrophilic η3

π -allyl-palladium(II) intermediate, simultaneously releasing the alanine carboxylate anion 4.Phase 2: Nucleophilic Scavenging To prevent the π -allyl complex from reacting with the newly liberated alanine amine (which would result in an undesired N -allylation byproduct) or undergoing reversible recombination, an exogenous nucleophile (allyl scavenger) is required 5. The scavenger attacks the π -allyl-Pd(II) complex, transferring the allyl group to the scavenger, reducing the Palladium(II) back to Palladium(0), and closing the catalytic cycle 6.

Catalytic cycle of Pd(0)-mediated Tsuji-Trost deallylation of alanine allyl ester.

Causality in Reagent Selection: The Role of the Allyl Scavenger

A critical point of failure in deallylation is the improper selection of the allyl scavenger. Since the free alanine contains a nucleophilic primary amine, it can compete with the scavenger for the π -allyl-Pd(II) intermediate, leading to N -allylation 5. The scavenger must be highly nucleophilic towards soft electrophiles (like the π -allyl-Pd complex) but non-reactive towards the peptide backbone.

Table 1: Comparison of Allyl Scavengers for Alanine Allyl Ester Cleavage

| Scavenger | Mechanism of Action | Advantages | Disadvantages |

| Morpholine | Secondary amine nucleophile [[3]](). | Excellent kinetics; volatile and easy to remove. | Can cause mild base-catalyzed side reactions in sensitive peptides. |

| NDMBA | 1,3-Dicarbonyl C-nucleophile [[5]](). | Highly efficient; neutral conditions; avoids basicity. | Byproducts can be difficult to separate via standard extraction. |

| Phenylsilane ( PhSiH3 ) | Hydride donor. | Extremely clean; produces propene gas as byproduct. | Highly reactive; requires strict anhydrous/anaerobic handling. |

| Pyrrolidine | Secondary amine nucleophile. | Faster than morpholine. | Stronger base; higher risk of epimerization. |

Experimental Protocol: Self-Validating Deallylation Workflow

The following protocol describes the deprotection of Alanine, 2-propenyl ester using Pd(PPh3)4 and morpholine. This system is designed to be self-validating: visual cues and TLC monitoring provide real-time feedback on reaction progress 3.

Materials:

-

Alanine allyl ester derivative (1.0 eq)

-

Pd(PPh3)4 (0.05 - 0.10 eq)

-

Morpholine (10.0 eq) 3

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Dissolve the alanine allyl ester in anhydrous DCM (0.1 M concentration) in a flame-dried Schlenk flask. Causality: Pd(PPh3)4 is highly sensitive to oxygen, which oxidizes the phosphine ligands and deactivates the catalyst to Pd(II) 4. Degas the solution by bubbling Argon for 10 minutes.

-

Scavenger Addition: Add morpholine (10.0 eq) to the solution. Causality: A large excess ensures pseudo-first-order kinetics for the scavenging step, completely outcompeting any intramolecular N -allylation by the liberated alanine amine [[3]]().

-

Catalyst Introduction: Add Pd(PPh3)4 (0.05 eq) rapidly under an Argon stream. The solution will turn a characteristic pale yellow/green, validating the presence of active Pd(0).

-

Reaction Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (typically 30-60 minutes). The disappearance of the starting material and the emergence of a highly polar spot (free carboxylic acid) validate the oxidative addition and subsequent cleavage 3.

-

Quenching and Pd Removal: Once complete, concentrate the mixture in vacuo. To remove the palladium species, dissolve the crude residue in a minimal amount of DCM and precipitate the peptide/amino acid using cold diethyl ether, or pass through a short pad of Celite using a highly polar eluent (e.g., DCM/MeOH 9:1). Causality: Palladium byproducts can coordinate to the free amine/carboxylate, artificially lowering yields and interfering with subsequent peptide coupling steps.

Logical progression and self-validating steps for Pd-catalyzed deallylation.

Quantitative Data: Kinetic and Yield Optimization

The efficiency of the Tsuji-Trost deallylation is highly dependent on solvent and temperature. Kinetic studies at micromolar to millimolar concentrations reveal that the reaction possesses distinct kinetic regimes based on the rate-limiting step (oxidative addition vs. nucleophilic attack) 6.

Table 2: Optimization of Deallylation Conditions for Alanine Allyl Ester

| Catalyst Loading | Scavenger (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| 5 mol% | Morpholine (10) | DCM | 25 | 0.5 | >95 | Optimal for standard synthesis 3. |

| 2 mol% | NDMBA (3) | THF | 25 | 2.0 | 92 | Excellent for base-sensitive substrates 5. |

| 10 mol% | PhSiH3 (2) | DCM | 25 | 0.25 | 98 | Fastest cleavage; strict anhydrous needs. |

| 5 mol% | Morpholine (10) | DMF | 25 | 1.5 | 85 | Slower kinetics due to solvent coordination. |

Conclusion

The cleavage of Alanine, 2-propenyl ester via Palladium-catalyzed deallylation remains a cornerstone of orthogonal peptide synthesis. By strictly controlling the anaerobic environment, matching the catalyst with an appropriate nucleophilic scavenger, and utilizing self-validating TLC and colorimetric checks, researchers can achieve near-quantitative deprotection. Understanding the kinetic interplay between oxidative addition and nucleophilic scavenging ensures that side reactions, such as N -allylation, are entirely suppressed.

References

-

Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation... Source: Organic Letters - ACS Publications URL:[Link]

-

Synthesis of Ilamycins/Rufomycins and Cyclomarins Source: Encyclopedia MDPI / Marine Drugs URL:[Link]

-

Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Experimental and DFT Mechanistic Studies Source: Organometallics - ACS Publications URL:[Link]

-

ChemInform Abstract: Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines... Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

-

Chemoenzymatic Synthesis of N-Ras Lipopeptides Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

-

Kinetics and Inverse Temperature-Dependence of a Tsuji-Trost Reaction in Aqueous Buffer Source: Request PDF - ResearchGate / ACS Catalysis URL:[Link]

Sources

Alanine, 2-Propenyl Ester (9CI): A Definitive Guide to Physicochemical Properties and Strategic Applications in Peptide Synthesis

Executive Summary

In the sophisticated landscape of modern peptide synthesis and medicinal chemistry, the strategic selection of protecting groups is paramount to the success of complex synthetic routes. Alanine, 2-propenyl ester (9CI) —commonly referred to as allyl L-alaninate or H-Ala-OAllyl—serves as a highly specialized, orthogonal C-terminal protecting group[]. By offering a robust defense against both acidic and basic conditions, while remaining susceptible to mild, neutral palladium-catalyzed cleavage, this building block enables the synthesis of highly sensitive macrocyclic peptides, prodrugs, and transition-metal cross-coupling intermediates[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and field-proven experimental methodologies. This guide provides actionable, self-validating protocols designed to ensure high-fidelity synthesis without epimerization or premature deprotection.

Physicochemical Profiling & Salt Selection

The free base of L-alanine allyl ester is an oily liquid at room temperature. Because primary amino acid free bases are highly susceptible to auto-condensation (forming diketopiperazines) and degradation, this compound is predominantly utilized and commercially supplied as a stable salt—either the hydrochloride or the p-toluenesulfonate (tosylate)[3].

The tosylate salt is particularly favored in benchtop synthesis due to its excellent crystallinity, non-hygroscopic nature, and precise stoichiometric weighability.

Quantitative Physicochemical Data

| Property | Value | Clinical / Synthetic Implication |

| Chemical Name | L-Alanine, 2-propenyl ester (9CI) | Standard IUPAC nomenclature for regulatory filing. |

| Common Synonyms | Allyl L-alaninate, H-Ala-OAllyl | Widely used in solid-phase/liquid-phase peptide synthesis. |

| CAS Registry Numbers | 44812-81-9 (Free base)[]20845-17-4 (Tosylate)[3]203799-82-0 (HCl) | Critical for procurement and inventory compliance. |

| Molecular Formula | C₆H₁₁NO₂ (Free base) | Core structural identifier. |

| Molecular Weight | 129.157 g/mol (Free base)[4]301.36 g/mol (Tosylate)[3] | Essential for stoichiometric calculations. |

| Density | ~1.0 ± 0.1 g/cm³[] | Relevant for volumetric dispensing of the free base. |

| Boiling Point | 162.8 ± 15.0 °C at 760 mmHg[] | Indicates volatility; necessitates low-temp concentration. |

The Mechanistic Paradigm of Allyl Protection

The selection of an allyl ester over traditional methyl, ethyl, or benzyl esters is driven by the need for orthogonal deprotection .

-

Benzyl esters require catalytic hydrogenation ( H2 , Pd/C), which can inadvertently reduce unsaturated side chains or be poisoned by sulfur-containing residues (e.g., Cysteine, Methionine).

-

Methyl/Ethyl esters require saponification (LiOH/NaOH), a basic condition that frequently induces epimerization at the chiral α -carbon.

-

Allyl esters are cleaved under strictly neutral conditions via a Tsuji-Trost allylic dealkylation using a Palladium(0) catalyst[2].

This orthogonality allows chemists to selectively unveil the C-terminus without disturbing N-terminal Boc (acid-labile) or Fmoc (base-labile) protecting groups.

Orthogonal cleavage mapping of N-terminal and C-terminal protecting groups.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice and analytical checkpoints for real-time validation.

Protocol A: Peptide Coupling with Allyl L-Alaninate

Objective: Synthesize an Fmoc-protected dipeptide (Fmoc-Xaa-Ala-OAllyl) without racemization.

-

Pre-Activation: Dissolve Fmoc-Xaa-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF at 0 °C. Add EDC·HCl (1.2 eq).

-

Causality: Pre-activation at 0 °C minimizes the formation of unreactive N-acylurea byproducts. HOBt forms a highly reactive yet stable OBt-ester, preventing epimerization of the chiral center during coupling.

-

-

Free-Basing: In a separate vial, dissolve H-Ala-OAllyl·Tosylate (1.1 eq) in DMF and add DIPEA (2.5 eq).

-

Causality: DIPEA neutralizes the tosylate salt, liberating the nucleophilic free amine of the alanine ester.

-

-

Coupling: Transfer the free amine solution to the activated ester mixture. Stir for 12 hours, allowing the reaction to slowly warm to room temperature.

-

Self-Validation (TLC): Monitor the reaction using TLC (UV active due to the Fmoc group). The disappearance of the starting Fmoc-amino acid and the appearance of a higher Rf product spot validates successful coupling.

-

Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine/DIPEA), saturated NaHCO3 (removes unreacted acid/HOBt), and brine.

Protocol B: Palladium-Catalyzed Allylic Deprotection

Objective: Cleave the allyl ester under mild, neutral conditions to yield Fmoc-Xaa-Ala-OH[2].

-

Preparation & Degassing: Dissolve Fmoc-Xaa-Ala-OAllyl (1.0 eq) in anhydrous DCM. Degas the solution by bubbling Argon for 10 minutes.

-

Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

-

-

Scavenger Addition: Add Phenylsilane ( PhSiH3 , 24.0 eq) to the solution.

-

Causality: Phenylsilane acts as an irreversible, non-nucleophilic allyl scavenger. Without it, the highly reactive π -allyl palladium intermediate will simply re-alkylate the newly formed carboxylate, resulting in a futile reaction loop[2].

-

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.1 eq). The solution will immediately turn pale yellow. Stir at room temperature for 30–60 minutes.

-

Self-Validation (LC-MS): Monitor via LC-MS. The reaction is validated as complete when the starting mass disappears and a mass shift of Δm/z=−40 (loss of the C3H4 allyl group) is observed.

-

Workup: Concentrate under reduced pressure. Purify via reverse-phase HPLC to cleanly separate the peptide acid from silane byproducts and triphenylphosphine oxide.

Mechanism of Palladium-catalyzed C-terminal allyl deprotection.

Advanced Applications in Complex Molecule Synthesis

Marine Cyclopeptides (Cyclomarins & Ilamycins)

Alanine 2-propenyl ester is a critical building block in the total synthesis of marine cyclopeptides such as Cyclomarins, which exhibit potent anti-tuberculosis and anti-malarial properties[5]. During the synthesis of the linear heptapeptide precursor, the allyl ester is positioned at the C-terminus. The mild Pd-catalyzed deprotection allows chemists to unveil the C-terminus for macrocyclization without degrading highly sensitive, non-proteinogenic amino acids (such as β -hydroxyleucine or unsaturated derivatives) that would otherwise be destroyed by strong acids or bases[2].

Transition-Metal Cross-Coupling Intermediates

Beyond peptide synthesis, allyl L-alaninate is utilized to protect amino acids during harsh transition-metal cross-coupling reactions. For instance, in the synthesis of complex thioethers via copper-mediated C-S bond formation, cysteine and alanine derivatives are coupled with arylboronic acids. The allyl ester successfully protects the C-terminus from unwanted side reactions during the Cu(II)-mediated coupling, acting as a critical intermediate in the synthesis of antiviral agents like nelfinavir[6],[7].

References

-

[4] ABI Chem. L-Alanine, 2-propenyl ester. Retrieved from: https://abichem.com/

-

[] BOC Sciences. H-Ala-allyl ester - (CAS 44812-81-9) - Amino Acids. Retrieved from: https://www.bocsci.com/

-

[3] PubChem. (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from: https://pubchem.ncbi.nlm.nih.gov/compound/13968860

-

[6] Herradura, P. S., Pendola, K. A., & Guy, R. K. Zinc-Mediated Palladium-Catalyzed Formation of Carbon−Sulfur Bonds. Organic Letters (2000). Retrieved from: https://pubs.acs.org/doi/10.1021/ol006151i

-

[2] Barbie, P., & Kazmaier, U. Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins, Marine Cyclopeptides That Demonstrate Anti-Malaria and Anti-Tuberculosis Activity. Marine Drugs (2021). Retrieved from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123287/

-

Sigma-Aldrich. L-Alanine allyl ester hydrochloride. Retrieved from: https://www.sigmaaldrich.com/

-

[5] Kazmaier, U., et al. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II. MDPI (2021). Retrieved from: https://www.mdpi.com/

-

[7] Luo, P., et al. Nickel-Catalyzed C–S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers. Organic Letters (2022). Retrieved from: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01826

Sources

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | C13H19NO5S | CID 13968860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Alanine, 2-propenyl ester;44812-81-9 [abichem.com]

- 5. mdpi-res.com [mdpi-res.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Crystallographic Data and Structural Analysis of Alanine, 2-Propenyl Ester (9CI)

Executive Summary

Alanine, 2-propenyl ester (9CI), commonly referred to as allyl alaninate, is a highly versatile chiral building block utilized extensively in the total synthesis of complex marine cyclopeptides, such as cyclomarins and rufomycins[1]. A critical challenge in the structural characterization of this compound is its inherent instability as a free base. At ambient conditions, the free amine and the ester carbonyl rapidly undergo intermolecular aminolysis, yielding diketopiperazines. Consequently, obtaining single-crystal X-ray diffraction (SCXRD) data for the free base is physically impractical[2]. To circumvent this, the compound is universally crystallized as a stable sulfonate salt—specifically, L-alanine, 2-propenyl ester, 4-methylbenzenesulfonate (CAS 20845-17-4)[3]. This technical guide details the causality behind this crystallographic stabilization, the experimental protocols for its isolation, and its downstream applications.

The Causality of Crystallographic Stabilization

The Free Base Dilemma

In its unprotonated state, allyl alaninate exists as a viscous liquid. The conformational flexibility of the allyl group ( -CH2-CH=CH2 ) combined with the nucleophilicity of the primary amine ( -NH2 ) prevents the formation of a highly ordered crystal lattice. When researchers attempt to concentrate the free base, it self-reacts, rendering structural analysis via SCXRD impossible and forcing reliance on 2D NMR techniques[2].

Salt Formation as a Structural Scaffold

To achieve a crystalline state, the amine must be protonated to eliminate its nucleophilicity, and a counterion must be introduced to establish a rigid intermolecular network. The 4-methylbenzenesulfonate (tosylate) anion is the optimal choice for this purpose.

-

Hydrogen Bonding Network: The protonated amine ( -NH3+ ) acts as a robust triple hydrogen-bond donor. The three oxygen atoms of the sulfonate group act as corresponding acceptors.

-

Lattice Rigidity: The bulky, planar aromatic ring of the tosylate anion engages in π−π stacking interactions, which anchor the highly flexible allyl ester moiety into a predictable, repeating unit cell. This self-validating supramolecular assembly ensures that the stereocenter (the α -carbon of the alanine) remains intact and is clearly resolvable under X-ray irradiation.

Quantitative Data: Physicochemical & Crystallographic Parameters

While proprietary unit cell dimensions for specific batches may vary, the structural and physicochemical parameters of the stabilized tosylate salt are well-documented. The table below summarizes the critical data points required for crystallographic modeling and phase identification.

| Parameter | Value / Description | Source |

| Chemical Name | (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | [3] |

| CAS Registry Number | 20845-17-4 | [3] |

| Molecular Formula | C13H19NO5S | [3] |

| Molecular Weight | 301.36 g/mol | [3] |

| Topological Polar Surface Area | 115 Ų | [3] |

| Hydrogen Bond Donors | 3 (from -NH3+ ) | [3] |

| Hydrogen Bond Acceptors | 5 (3 from sulfonate, 2 from ester) | [3] |

| Typical Crystal System | Orthorhombic (Inferred for chiral amino acid tosylates) | Extrapolated |

| Space Group | P212121 (Chiral preservation) | Extrapolated |

Experimental Protocol: Crystallization and SCXRD Workflow

To ensure scientific integrity, the following protocol describes a self-validating system for the synthesis, crystallization, and structural verification of allyl alaninate tosylate.

Step 1: Azeotropic Esterification

-

Reaction Setup: Suspend 1.0 equivalent of L-alanine and 1.1 equivalents of p-toluenesulfonic acid monohydrate in a large excess of allyl alcohol (acting as both reactant and solvent).

-

Water Removal: Add toluene to the mixture to facilitate azeotropic water removal.

-

Reflux: Reflux the mixture using a Dean-Stark apparatus until the theoretical volume of water is collected (typically 12-16 hours).

-

Causality: Removing water drives the equilibrium toward the ester, while the continuous presence of p-TsOH ensures the amine remains protonated, completely preventing self-condensation into diketopiperazines.

-

Step 2: Anti-Solvent Vapor Diffusion Crystallization

-

Concentration: Concentrate the reaction mixture in vacuo to yield a crude viscous oil.

-

Solvent Solubilization: Dissolve the crude tosylate salt in a minimum volume of warm methanol (the "good" solvent).

-

Chamber Setup: Place the open vial of the methanolic solution inside a larger, sealed chamber containing diethyl ether (the "anti-solvent").

-

Diffusion: Allow vapor diffusion to occur undisturbed at 4°C for 48–72 hours.

-

Causality: The slow diffusion of diethyl ether into the methanol gradually lowers the dielectric constant of the medium. This forces the highly polar tosylate salt to nucleate slowly, yielding diffraction-quality single crystals rather than an amorphous precipitate.

-

Step 3: SCXRD Validation

-

Optical Check: Select a crystal exhibiting clear birefringence under polarized light (confirming a highly ordered, non-amorphous lattice).

-

Data Collection: Mount the crystal on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α source.

-

Refinement: Solve the structure using direct methods. The absolute configuration of the α -carbon must refine to S, validating the absence of racemization during the harsh reflux conditions.

Downstream Applications: Orthogonal Peptide Synthesis

The primary utility of the allyl ester group lies in its orthogonality to standard peptide protecting groups (like Boc and Fmoc). In the synthesis of complex targets such as lanthionines[2] and cyclomarins[1], the allyl group protects the C-terminus during peptide elongation. Once the peptide backbone is assembled, the allyl ester is cleaved under exceptionally mild, neutral conditions using Palladium(0) catalysis (e.g., Pd(PPh3)4 and a nucleophilic scavenger like phenylsilane)[1].

Caption: Workflow of allyl alaninate synthesis, crystallographic validation, and application in peptide elongation.

References

-

(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | C13H19NO5S - PubChem Source: nih.gov URL:[Link]

-

Synthesis of Orthogonally Protected Lanthionines Source: The Journal of Organic Chemistry (acs.org) URL:[Link]

-

Recent Developments on the Synthesis and Bioactivity of Ilamycins/Rufomycins and Cyclomarins Source: PMC (nih.gov) URL:[Link]

Sources

Synthesis of L-Alanine, 2-Propenyl Ester Hydrochloride: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the laboratory synthesis of L-Alanine, 2-propenyl ester hydrochloride, a valuable chiral building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization methods.

The synthesis is approached via a robust three-step process: (1) N-protection of L-alanine with a tert-butyloxycarbonyl (Boc) group, (2) esterification of the N-Boc-L-alanine with allyl alcohol, and (3) deprotection of the Boc group to yield the final hydrochloride salt. This methodology ensures a high-purity product by preventing side reactions at the amino group during esterification.

Core Principles and Strategy

The synthesis of L-Alanine, 2-propenyl ester necessitates the temporary protection of the amino group of the starting material, L-alanine. This is crucial to prevent the formation of amides during the esterification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the conditions of esterification and its facile removal under acidic conditions.[1]

The esterification of the N-protected alanine with allyl alcohol can be achieved through several methods. The Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective method suitable for substrates that may be sensitive to harsher conditions.[1][2]

Finally, the removal of the Boc protecting group is accomplished using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the desired L-Alanine, 2-propenyl ester as its stable hydrochloride salt.[3][4]

Visualized Experimental Workflow

Caption: Overall workflow for the synthesis of L-Alanine, 2-propenyl ester hydrochloride.

Quantitative Data Summary

| Parameter | Step 1: N-Protection | Step 2: Esterification | Step 3: Deprotection |

| Key Reagents | L-Alanine, Di-tert-butyl dicarbonate | N-Boc-L-Alanine, Allyl Alcohol, DCC, DMAP | N-Boc-L-alanine allyl ester, 4M HCl in Dioxane |

| Solvent | Dioxane/Water | Dichloromethane (DCM) | Dioxane |

| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 12-18 hours | 1-2 hours |

| Typical Yield | >95% | 80-90% | >95% |

| Purity (Post-purification) | >98% | >98% | >99% (as HCl salt) |

Detailed Experimental Protocols

PART 1: N-Protection of L-Alanine with Boc-Anhydride

This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (1.1 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

-

Extract the product, N-Boc-L-alanine, with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-alanine as a white solid or a viscous oil. The product is typically used in the next step without further purification.

PART 2: Steglich Esterification of N-Boc-L-Alanine with Allyl Alcohol

This protocol describes the esterification of N-Boc-L-alanine with allyl alcohol using DCC and DMAP.

Materials:

-

N-Boc-L-alanine

-

Allyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add allyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

-

Combine the filtrate and washings, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain N-Boc-L-alanine, 2-propenyl ester as a colorless oil.

PART 3: Deprotection of N-Boc-L-alanine, 2-propenyl ester

This final step removes the Boc protecting group to yield the target compound as its hydrochloride salt.

Materials:

-

N-Boc-L-alanine, 2-propenyl ester

-

4M Hydrochloric acid in dioxane

-

Dioxane, anhydrous

-

Diethyl ether, anhydrous

Procedure:

-

Dissolve the purified N-Boc-L-alanine, 2-propenyl ester (1.0 eq) in anhydrous dioxane.

-

To this solution, add a 4M solution of HCl in dioxane (3-4 eq) at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

To the resulting residue, add anhydrous diethyl ether to precipitate the L-Alanine, 2-propenyl ester hydrochloride as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization of L-Alanine, 2-propenyl ester hydrochloride

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, D₂O): Expected signals would include a doublet for the alanine methyl group, a quartet for the alanine α-proton, a doublet of triplets for the ester methylene group, and multiplets for the vinyl protons of the allyl group.

-

¹³C NMR (100 MHz, D₂O): Expected signals would include carbons of the alanine backbone, and the three distinct carbons of the allyl group (ester methylene, and the two vinyl carbons).

-

Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion of the free amine ([M+H]⁺).

-

FT-IR (ATR): Characteristic absorption bands for the ester carbonyl group (around 1740 cm⁻¹), the N-H bonds of the primary ammonium salt (broad band around 3000-3400 cm⁻¹), and C=C stretching of the allyl group (around 1645 cm⁻¹) should be observed.

Safety and Handling

Hazardous Chemicals and Necessary Precautions:

-

DCC (N,N'-Dicyclohexylcarbodiimide): A potent sensitizer and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.

-

Allyl Alcohol: Highly flammable and toxic. Avoid inhalation and skin contact. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Thionyl Chloride (if used as an alternative for Fischer esterification): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate PPE.[6]

-

4M HCl in Dioxane and Trifluoroacetic Acid: Corrosive acids. Handle with care in a fume hood, wearing appropriate PPE.

Waste Disposal:

All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous acidic and basic waste should be neutralized before disposal.

References

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.

- BenchChem. (2025).

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- BenchChem. (2025). A Comprehensive Technical Guide to L-Alanine Isopropyl Ester Hydrochloride.

- Sigma-Aldrich. (2025).

- Lundquist, J. T., & Dix, T. A. (2002). A mild and efficient procedure for the Boc-protection of amines.

- Organic Syntheses. Working with Hazardous Chemicals.

- BenchChem. (2025).

- Chem-Impex. L-Alanine allyl ester hydrochloride.

- PubChem. L-alanine hydrochloride.

- ResearchGate. How to purify/recrystallize l-alanine isopropyl ester HCl?

- Google Patents. CN106518694A - Novel preparation method of L-alanine isopropyl ester hydrochloride.

- BenchChem. (2025). Technical Support Center: Recrystallization of L-Alanine Isopropyl Ester Hydrochloride.

- Google Patents. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.

- OperaChem. (2024).

- SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum.

- Google Patents. CN112630314B - Separation method of L-alanine isopropyl ester hydrochloride and enantiomer thereof.

- NOAA. ALLYL ALCOHOL - CAMEO Chemicals.

- BenchChem. (2025). Technical Guide: Spectroscopic Analysis of L-Alanyl-L-Alanine Methyl Ester.

- The Royal Society of Chemistry. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ResearchGate. 13 C NMR and 1 H NMR (CDCl3)

-

MDPI. Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][3][4][7]-triazin-8(7H)-one.

- MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.

Sources

Application Notes and Protocols for the Strategic Use of Alanine, 2-propenyl ester (Allyl Alanine) in Solid Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

A Foreword from the Senior Application Scientist

In the intricate world of peptide synthesis, the ability to selectively unmask and modify specific functional groups is paramount to unlocking novel molecular architectures and functionalities. The strategic selection of orthogonal protecting groups is the cornerstone of this endeavor. This guide delves into the application of Alanine, 2-propenyl ester, a valuable tool that leverages the unique properties of the allyl protecting group. By understanding the underlying chemistry and mastering the protocols herein, researchers can expand their synthetic repertoire to include the creation of cyclic peptides, branched constructs, and other complex peptide-based molecules with greater precision and control.

The Principle of Orthogonality: The Allyl Group's Niche in SPPS

Solid-Phase Peptide Synthesis (SPPS) traditionally relies on two primary orthogonal protection schemes: the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.[1][2] The allyl protecting group introduces a third dimension of orthogonality, being stable to the acidic conditions used to cleave tBu groups and the basic conditions for Fmoc removal.[3][4] This unique stability profile allows for its selective removal under very mild conditions, typically using a palladium(0) catalyst.[3][5]

The term "Alanine, 2-propenyl ester" refers to the amino acid Alanine where the carboxylic acid functional group is protected as an allyl ester (H-Ala-OAll). When the Nα-amino group is protected with Fmoc (Fmoc-Ala-OAll), it becomes a building block that can be incorporated at any position within a peptide sequence during standard Fmoc-based SPPS.[6][7] The true power of this reagent lies in the ability to selectively deprotect the C-terminal allyl ester of this specific alanine residue while the peptide remains anchored to the solid support and all other protecting groups (including the C-terminal anchor to the resin) remain intact. This unmasks a single carboxylic acid group for further, site-specific modification.

Visualizing Orthogonal Protection Strategies

The following diagram illustrates the mutual exclusivity of the deprotection conditions for Fmoc, tert-Butyl, and Allyl-based protecting groups, which is the foundation of their utility in complex peptide synthesis.

Caption: Workflow for synthesizing a cyclic peptide.

Data Summary: Allyl Deprotection Conditions

| Catalyst | Scavenger | Equivalents (Catalyst) | Equivalents (Scavenger) | Solvent | Time (hr) | Reference |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 0.2 - 0.3 | 15 - 25 | DCM | 1.5 - 3 | [8][9] |

| Pd(PPh₃)₄ | Morpholine | 3 | 50 | THF or CHCl₃ | 2 - 4 | [3] |

| Pd(PPh₃)₄ | N-Methylmorpholine/Acetic Acid | 3 | N/A (as part of cocktail) | CHCl₃ | 2 | [3][5] |

| Pd(PPh₃)₂Cl₂ | Triethylsilane (TES-H) / Meldrum's Acid | Varies | Varies | DCM | < 1 (with microwave) | [10] |

Note: The optimal conditions can be sequence-dependent, and small-scale trials are recommended to optimize the deprotection for a specific peptide.

Troubleshooting and Key Considerations

-

Incomplete Deprotection: If LC-MS analysis shows starting material, the reaction time can be extended, or a fresh portion of the deprotection cocktail can be added. Ensure the palladium catalyst is of high quality and was handled under inert conditions.

-

Catalyst Poisoning: Sulfur-containing amino acids (Met, Cys) can sometimes interfere with the palladium catalyst. While many protocols report compatibility, if issues arise, increasing the catalyst load may be necessary.

-

Safety: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment. Phenylsilane is flammable and should be handled with care. All waste should be disposed of according to institutional guidelines for heavy metal waste.

-

Alternative Scavengers: While phenylsilane is efficient, other scavengers like morpholine or triethylsilane can also be used. [10][11]The choice may depend on the specific peptide sequence and downstream applications.

-

Recent Advances: Newer, metal-free methods for allyl deprotection are emerging, which may offer more environmentally friendly alternatives in the future. [12]

References

- U.S. Patent No. 5,777,077. (1998). Automated allyl deprotection in solid-phase synthesis.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

García-Martín, F., & Albericio, F. (2005). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Mini reviews in medicinal chemistry, 5(2), 155–164. [Link]

-

Wilson, D. J., et al. (2022). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. [Link]

- European Patent No. EP0518295A2. (1992). Allyl side chain protection in peptide synthesis.

-

Albericio, F., & Isidro-Llobet, A. (2010). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Polymers, 2(4), 586-608. [Link]

-

Gomez-Martinez, M., & Guisán, J. M. (1999). Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers. Journal of the Chemical Society, Perkin Transactions 1, (18), 2599-2602. [Link]

-

Dangles, O., Guibé, F., Balavoine, G., Laviell, S., & Marquet, A. (1987). Allyl-based protection strategies for the synthesis of peptides. The Journal of Organic Chemistry, 52(22), 4984-4993. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Peptide and Protein Methylation Core. (n.d.). Alloc Protecting Group Removal Protocol. [Link]

-

Biotage. (2023). Using microwave heating to expedite your allyl ester or alloc deprotection. [Link]

-

Pathak, T. P., & Miller, S. J. (2014). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters, 16(18), 4880-4883. [Link]

-

Sato, K., et al. (2012). Efficient peptide ligation between allyl-protected Asp and Cys followed by palladium-mediated deprotection. Chemical Communications, 48(6), 849-851. [Link]

-